![molecular formula C17H14N2O5 B2381611 3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one CAS No. 339023-58-4](/img/structure/B2381611.png)
3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one” is a chemical with the molecular formula C17H14N2O5 . It is a derivative of benzofuran, a heterocyclic compound that is widely found in natural and synthetic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
DNA Photo-Disruption and Molecular Docking Studies
- Synthesis and Green Process:
- Representative acetamides are derived from the functional free 3-amino group, while a novel green microwave-assisted protocol is developed for the synthesis of various arylamides. This protocol involves the attack of hydrazides on benzoxazinones .
- Pharmacophore Implications:
- Quinazolinones are known as “privileged” pharmacophores for anticancer and antimicrobial activities. This study sheds light on modulating photosensitization in derivatives used as synthones for drug development .
Key Intermediates in Anticancer Research
properties
IUPAC Name |
3-[(E)-2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-12-8-6-11(7-9-12)18-10-15(19(21)22)16-13-4-2-3-5-14(13)17(20)24-16/h2-10,16,18H,1H3/b15-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIUSTYPTCATIF-XNTDXEJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=C(C2C3=CC=CC=C3C(=O)O2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C(\C2C3=CC=CC=C3C(=O)O2)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(4-methoxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.